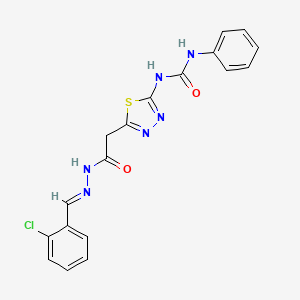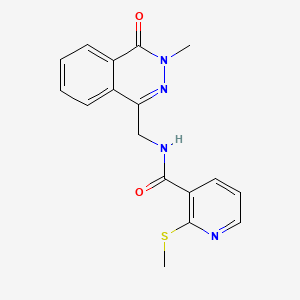
(E)-1-(5-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of hydrazine and thiadiazole, with a phenylurea moiety . It is a complex organic compound that has potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . This process involves the reaction of the carbonyl group of the aldehyde with the nitrogen atom of the hydrazide, resulting in the formation of the hydrazone moiety .Molecular Structure Analysis
The molecule of the compound is L-shaped, being bent at the S atom . The central part of the molecule, C—C—N—N=C, is almost linear . The dihedral angle between the p-toluenesulfonyl ring and the S—N—C—C (=O) segment is 67.5 (4)°, while that between the two aromatic rings is 52.17 (11)° .Chemical Reactions Analysis
The compound has been used to prepare new transition metal complexes . The prepared ligand acts as a bidentate ligand and coordinates with central metal ions through nitrogen of azomethine and pyrrolo groups . The low molar conductance values in nitrobenzene indicate that the metal complexes are non-electrolytes in nature .Physical And Chemical Properties Analysis
The compound exhibits certain characteristic NMR signals, indicating the presence of aromatic hydrogens . The magnetic moments and electronic spectral data suggest different geometries for the metal complexes .Scientific Research Applications
Synthesis and Biological Evaluation
Antipsychotic and Anticonvulsant Agents : Compounds with structures related to the specified compound have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. For instance, various benzoxazepine and benzothiazepine derivatives were synthesized and found to have significant antipsychotic and anticonvulsant properties, with specific compounds identified as the most active in the series (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antimicrobial Agents : The chemical scaffold of the mentioned compound has been utilized to create formazans with antimicrobial properties. These compounds have shown moderate activity against pathogenic bacterial and fungal strains, highlighting their potential in antimicrobial applications (Sah, Bidawat, Seth, & Gharu, 2014).
Vasodilator Activity
- Antihypertensive Activity : Derivatives of 1,3,4-thiadiazoles have been synthesized and demonstrated to possess antihypertensive activity through vasodilation, with specific substitutions on the phenyl ring enhancing the activity (Turner, Myers, Gadie, Nelson, Pape, Saville, Doxey, & Berridge, 1988).
Anticonvulsant Activity
- Novel Anticonvulsant Agents : The synthesis and evaluation of 2-aryl-5-hydrazino-1,3,4-thiadiazoles have revealed several potent compounds lacking sedation, ataxia, or lethality. This research introduces a new class of anticonvulsant agents comparing favorably with standard drugs (Chapleo, Myers, Myers, Saville, Smith, Stillings, Tulloch, Walter, & Welbourn, 1986).
Heterocyclic Compounds Synthesis
- Surfactants with Antimicrobial Activities : The study on fatty acids in heterocyclic synthesis involving the 1,3,4-thiadiazole moiety has led to the creation of surfactants with high antibacterial and moderate antifungal activities. These compounds are highlighted for their potential in various industrial applications due to their low toxicity and good biodegradability (Amine, Mahmoud, Badr, & Gouda, 2012).
Mechanism of Action
Future Directions
The compound and its metal complexes have been screened for antimicrobial activities against various bacteria and fungi, as well as for cytotoxic studies . The synthesized metal complexes were found more active in these tests than the ligand itself . This suggests potential future directions in exploring the biological activities of such complexes for potential therapeutic applications.
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c19-14-9-5-4-6-12(14)11-20-23-15(26)10-16-24-25-18(28-16)22-17(27)21-13-7-2-1-3-8-13/h1-9,11H,10H2,(H,23,26)(H2,21,22,25,27)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYRTJLXTNVLCV-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)
![N-[1-(2-Fluorophenyl)-1-methoxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648009.png)

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B2648012.png)


![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2648016.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2648019.png)


![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2648024.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2648027.png)